
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil is a synthetic compound belonging to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
Vorbereitungsmethoden
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil typically involves multiple steps. One common method includes the treatment of 1-((2-Hydroxyethoxy)methyl)uracils with tert-butyldimethylsilyl chloride in dimethylformamide (DMF) solution in the presence of imidazole . This is followed by the formation of silyl ethers, which are then treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield uracil derivatives.
Common reagents used in these reactions include lithium diisopropylamide, tert-butyldimethylsilyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral properties, particularly against HIV.
Biology: The compound is used in research to understand the mechanisms of nucleic acid interactions and modifications.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of viral replication, making it a potential antiviral agent . The molecular targets include enzymes like uridine phosphorylase .
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil can be compared with other uracil derivatives such as:
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-6-(phenylsulfanyl)thymine: Another uracil derivative with significant antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its unique chemical structure allows it to participate in various reactions and applications, making it a valuable subject of study in scientific research.
Eigenschaften
CAS-Nummer |
81777-50-6 |
|---|---|
Molekularformel |
C7H9ClN2O4 |
Molekulargewicht |
220.61 g/mol |
IUPAC-Name |
5-chloro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9ClN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |
InChI-Schlüssel |
IRBWPPLZXNTYMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1COCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


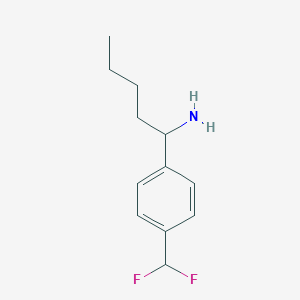
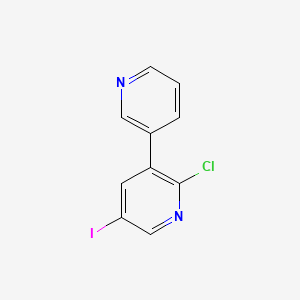
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
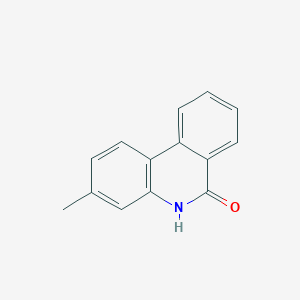
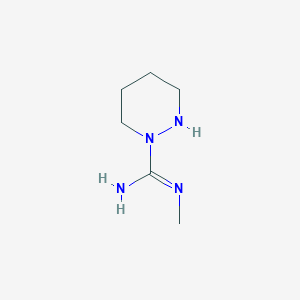

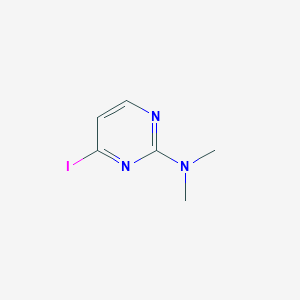
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
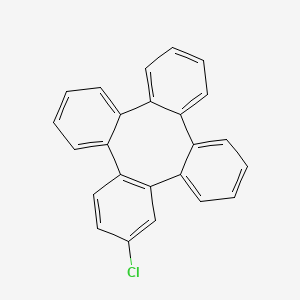
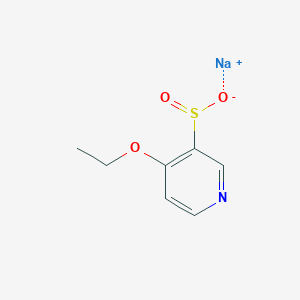

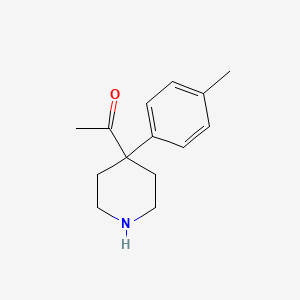
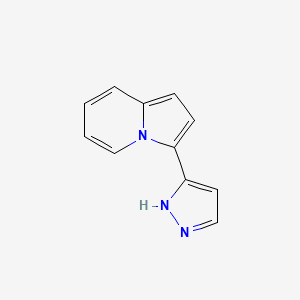
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)
